
N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide, also known as ATB-346, is a nonsteroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. ATB-346 is a prodrug of a potent cyclooxygenase-2 (COX-2) inhibitor, which has been designed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs.
Mecanismo De Acción
N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is a prodrug of a potent COX-2 inhibitor, which means that it is converted to the active drug in the body. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins, which leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). This compound has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is its reduced risk of GI side effects compared to traditional NSAIDs. This makes it a more attractive option for the treatment of pain and inflammation. However, one limitation of this compound is that it is a prodrug, which means that it needs to be converted to the active drug in the body. This can make it more difficult to study the pharmacokinetics of the drug in preclinical models.
Direcciones Futuras
There are a number of future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide. One area of research is the development of new prodrugs that can be more easily converted to the active drug. Another area of research is the study of the pharmacokinetics of this compound in humans. This will help to determine the optimal dosing regimen for the drug. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans. Finally, there is a need for further studies to determine the potential of this compound for the treatment of other inflammatory conditions, such as asthma and psoriasis.
Métodos De Síntesis
N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide is synthesized by a multi-step process, which involves the reaction of 3-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-allyl-2H-tetrazole in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
N-(2-allyl-2H-tetraazol-5-yl)-3-propoxybenzamide has been extensively studied in preclinical models of pain and inflammation. In these studies, this compound has been shown to be more effective than traditional NSAIDs at reducing pain and inflammation, while also exhibiting a significantly reduced risk of GI side effects. This compound has also been shown to be effective in reducing inflammation and pain in models of osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
Propiedades
Fórmula molecular |
C14H17N5O2 |
|---|---|
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
N-(2-prop-2-enyltetrazol-5-yl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H17N5O2/c1-3-8-19-17-14(16-18-19)15-13(20)11-6-5-7-12(10-11)21-9-4-2/h3,5-7,10H,1,4,8-9H2,2H3,(H,15,17,20) |
Clave InChI |
SRIOWMMQDJKNMI-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
SMILES canónico |
CCCOC1=CC=CC(=C1)C(=O)NC2=NN(N=N2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




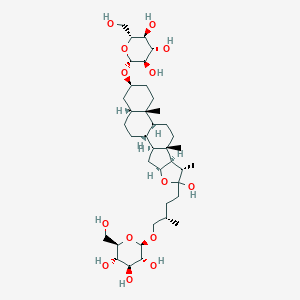
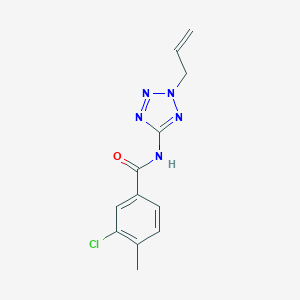

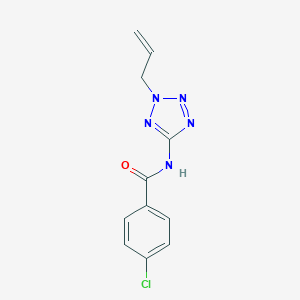
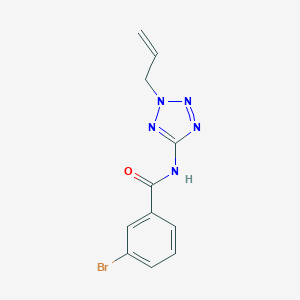
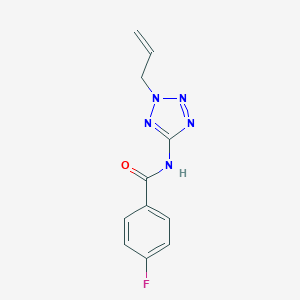
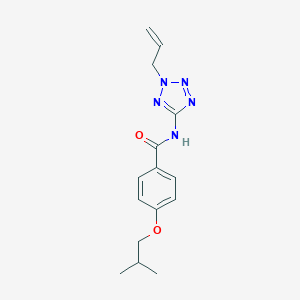


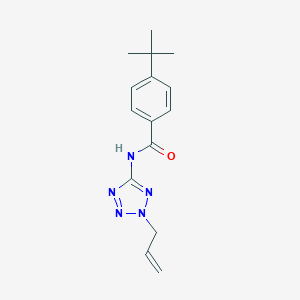

![[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B235076.png)
